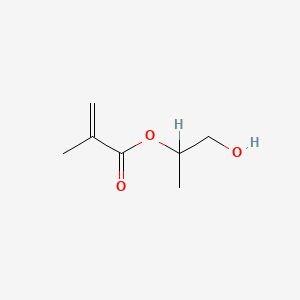

2-Hydroxy-1-methylethyl methacrylate

Description

Contextual Significance in Polymer Chemistry and Biomaterials Science

In polymer chemistry, 2-Hydroxy-1-methylethyl methacrylate (B99206) is utilized as a functional monomer to create polymers with enhanced characteristics. The presence of the hydroxyl group improves adhesion to various substrates, provides sites for cross-linking, and imparts a degree of hydrophilicity to the resulting polymer. atamankimya.com This makes it a valuable ingredient in the formulation of coatings, adhesives, and resins where durability, flexibility, and resistance to environmental factors are crucial. atamankimya.comchemicalbook.com

The significance of this monomer is particularly pronounced in the field of biomaterials. The polymers derived from it, often in combination with other monomers, can form hydrogels—three-dimensional networks capable of absorbing and retaining large amounts of water. chemicalbook.compolysciences.com This property, coupled with good biocompatibility, makes these materials suitable for a range of biomedical applications, including in the fabrication of soft contact lenses, materials for tissue engineering, and systems for the controlled delivery of drugs. chemicalbook.compolysciences.comnih.gov The development of such materials represents a significant step forward in creating synthetic polymers that can effectively interface with biological systems.

Isomeric Relationships and Distinctions within Methacrylate Monomers

Understanding the isomeric relationships between 2-Hydroxy-1-methylethyl methacrylate and other methacrylate monomers is crucial for appreciating its specific role in materials science. It is one of two isomers of hydroxypropyl methacrylate (HPMA), the other being 2-hydroxypropyl methacrylate. Commercially available HPMA is typically a mixture of these two isomers. nih.gov

The primary structural difference between the two HPMA isomers lies in the position of the hydroxyl (-OH) and methyl (-CH3) groups on the propyl chain. In this compound, the hydroxyl group is on the first carbon of the ethyl group attached to the methacrylate moiety, while the methyl group is also on this first carbon. In contrast, 2-hydroxypropyl methacrylate has the hydroxyl group on the second carbon of the propyl chain. This seemingly minor difference in structure can influence the reactivity of the monomer and the physical properties of the resulting polymer, such as its glass transition temperature and hydrophilicity.

Another important distinction is with 2-hydroxyethyl methacrylate (HEMA). HEMA has a hydroxyethyl (B10761427) group, which is smaller and lacks the methyl group present in the HPMA isomers. ataman-chemicals.com This structural variance leads to differences in properties; for instance, polymers derived from HPMA are generally considered to be more water-resistant than those made from HEMA. nih.gov The development of HEMA-free materials, particularly in dentistry, has been driven by the desire to create more hydrolytically stable and biocompatible alternatives, with HPMA often being a key substitute. pocketdentistry.comnih.govnationalelfservice.net

Table 1: Comparison of Methacrylate Monomers

| Feature | This compound | 2-Hydroxypropyl Methacrylate | 2-Hydroxyethyl Methacrylate (HEMA) |

|---|---|---|---|

| Synonym | 1-hydroxypropan-2-yl 2-methylprop-2-enoate | 2-hydroxypropyl 2-methylprop-2-enoate | 2-hydroxyethyl 2-methylprop-2-enoate |

| Isomer Of | Hydroxypropyl Methacrylate (HPMA) | Hydroxypropyl Methacrylate (HPMA) | Not applicable |

| Key Structural Difference | Hydroxyl and methyl group on the first carbon of the propyl chain | Hydroxyl group on the second carbon of the propyl chain | Hydroxyethyl group (no methyl group on the side chain) |

| General Properties | Contributes to hydrophilicity and provides a reactive site for cross-linking. Generally used as a mixture with its isomer. | Similar to its isomer, used as a mixture. | Higher hydrophilicity compared to HPMA isomers. |

Historical Development and Evolution of Research Focus Areas

The story of this compound is intrinsically linked to the broader history of hydrogel development. The pioneering work on poly(2-hydroxyethyl methacrylate) (PHEMA) by Wichterle and Lím in the 1960s for soft contact lenses marked a turning point in biomaterials. nih.govresearchgate.net This innovation sparked extensive research into other hydrophilic monomers that could offer improved properties.

The evolution of research then led to the exploration of monomers like the isomers of hydroxypropyl methacrylate. Initially, the focus was on creating materials with enhanced mechanical properties, controlled swellability, and improved biocompatibility for a variety of medical and pharmaceutical applications. nih.gov Over time, the research has become more nuanced, with a greater understanding of how the specific isomeric structure of HPMA can influence the final properties of the polymer.

More recently, the focus has shifted towards the development of "smart" or stimuli-responsive hydrogels, which can undergo changes in their physical properties in response to environmental cues such as temperature or pH. acs.org Research into the copolymerization of this compound with other functional monomers is at the forefront of creating these advanced materials for targeted drug delivery and regenerative medicine. chemicalbook.commdpi.com The move towards HEMA-free formulations in applications like dental adhesives has also highlighted the importance of HPMA isomers as viable and often superior alternatives. nationalelfservice.netnih.gov

Structure

3D Structure

Properties

IUPAC Name |

1-hydroxypropan-2-yl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-5(2)7(9)10-6(3)4-8/h6,8H,1,4H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMARGGQEAJXRFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)OC(=O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40867417 | |

| Record name | 1-Hydroxypropan-2-yl 2-methylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40867417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4664-49-7, 27813-02-1 | |

| Record name | 2-Hydroxy-1-methylethyl 2-methyl-2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4664-49-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-2-hydroxyethyl methacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004664497 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxypropyl methacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027813021 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Hydroxypropan-2-yl 2-methylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40867417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methacrylic acid, monoester with propane-1,2-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.227 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-hydroxy-1-methylethyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.826 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-METHYL-2-HYDROXYETHYL METHACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BC693EJ6V3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Functionalization Methodologies for 2 Hydroxy 1 Methylethyl Methacrylate

Chemical Synthesis Pathways and Reaction Mechanisms

The production of 2-hydroxy-1-methylethyl methacrylate (B99206) primarily involves the reaction of methacrylic acid or its esters with propylene (B89431) glycol. The main routes are direct esterification and transesterification, each employing specific reaction mechanisms and catalytic systems to achieve high yields and selectivity.

Esterification Routes for Monomer Production

Direct esterification is a common and straightforward method for synthesizing 2-hydroxy-1-methylethyl methacrylate. This process involves the reaction of methacrylic acid with propylene glycol. The reaction is an equilibrium process catalyzed by an acid. google.com To drive the reaction towards the formation of the desired ester, the water formed during the reaction is typically removed, often through azeotropic distillation using an organic solvent. google.com

The reaction mechanism involves the protonation of the carbonyl oxygen of methacrylic acid by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. The hydroxyl group of propylene glycol then acts as a nucleophile, attacking the activated carbonyl carbon. A subsequent deprotonation and elimination of a water molecule yield the this compound ester. The use of an excess of one of the reactants, typically methacrylic acid, can also shift the equilibrium to favor product formation. google.com

A similar synthesis pathway for a related monomer, 2-hydroxyethyl methacrylate (HEMA), involves the reaction of methacrylic acid with ethylene (B1197577) oxide. google.com By analogy, reacting methacrylic acid with propylene oxide would yield a mixture of hydroxypropyl methacrylate isomers, including this compound. This reaction is typically performed at elevated temperatures, for instance, in the range of 65–70 °C. google.com

Transesterification Processes

Transesterification offers an alternative route to this compound, particularly starting from a more common methacrylate ester like methyl methacrylate (MMA). In this process, MMA is reacted with propylene glycol in the presence of a catalyst. The reaction involves the exchange of the alcohol group of the ester.

The process is also an equilibrium reaction. To drive the reaction to completion, the lower-boiling alcohol produced (methanol in the case of MMA) is continuously removed from the reaction mixture by distillation. google.com Often, an azeotrope-forming solvent is used to facilitate the removal of the methanol (B129727) at a lower temperature, which helps to prevent unwanted side reactions like polymerization. google.com This method is efficient for producing higher-value methacrylates from a readily available feedstock.

The reaction conditions, such as temperature and pressure, are optimized to favor the forward reaction and minimize the thermal polymerization of the methacrylate monomers. The choice of catalyst is crucial for achieving high conversion rates and selectivity.

Catalytic Systems in Monomer Synthesis

Homogeneous Catalysts: Conventional esterification is often catalyzed by strong mineral acids like sulfuric acid or organic sulfonic acids such as p-toluenesulfonic acid (PTSA). google.comresearchgate.net These catalysts are effective but can be corrosive and difficult to separate from the final product, sometimes requiring a neutralization step. google.com For transesterification, lithium compounds like lithium hydroxide (B78521) have been used, which can be effective even at very low concentrations (parts per million). google.com

Heterogeneous Catalysts: To overcome the drawbacks of homogeneous catalysts, solid acid catalysts have been developed. These catalysts are easily separated from the reaction mixture by filtration, can often be regenerated and reused, and are generally less corrosive. Examples include:

Zeolites and Supported Heteropolyacids (HPAs): HPAs, such as tungstosilicic acid (STA) and phosphotungstic acid (PTA), supported on materials like ZSM-5 zeolite, have shown high activity in the esterification of methacrylic acid. researchgate.net In some cases, a 30 wt% PTA supported on ZSM-5 demonstrated activity comparable to bulk PTA. researchgate.net

Ion Exchange Resins: Strong acid cation exchange resins are also utilized as catalysts in the synthesis of hydroxyalkyl methacrylates. google.com

Metal Oxides: Supported metal oxides, such as niobium oxide on silica (B1680970) (Nb/SiO₂), have been investigated as acid-base bifunctional catalysts for related condensation reactions in methacrylate synthesis. researchgate.net

The table below summarizes some catalytic systems used in the synthesis of methacrylate esters.

| Catalyst Type | Specific Example | Reaction Type | Key Findings |

| Homogeneous Acid | p-Toluenesulfonic acid (PTSA) | Esterification | Effective catalyst, but can require complex separation and neutralization steps. google.comgoogle.com |

| Homogeneous Base | Lithium Hydroxide | Transesterification | Effective in small concentrations for the reaction of methyl methacrylate with heavier alcohols. google.com |

| Heterogeneous Solid Acid | Heteropolyacids (PTA) on ZSM-5 | Esterification | Shows high activity, comparable to homogeneous catalysts, with the benefit of easy separation. researchgate.net |

| Heterogeneous Solid Acid | Magnetic Zeolite Molecular Sieve | Esterification | Allows for easy recovery of the catalyst using a magnetic field. google.com |

Advanced Purification Techniques for Research Applications

For many research applications, especially in polymer science and biomedical materials, high-purity this compound is required. The primary impurity of concern is often the corresponding dimethacrylate cross-linker (propylene glycol dimethacrylate), which can significantly alter the properties of the resulting polymers.

A highly effective method for removing such non-polar impurities from a hydrophilic monomer is solvent extraction based on differential solubility . This technique exploits the solubility differences between the desired hydroxy-functional monomer and the non-polar dimethacrylate impurity.

A patented process for purifying the similar monomer HEMA provides a relevant model. google.com The process involves:

Dissolving the crude monomer mixture in water, where the hydrophilic this compound is soluble.

Adding a non-polar solvent, such as a linear or branched aliphatic hydrocarbon (e.g., hexane), which is immiscible with the aqueous solution.

Mixing the two phases thoroughly. The non-polar dimethacrylate impurity preferentially dissolves in the hydrocarbon layer.

Separating the aqueous layer from the organic layer.

Removing the water from the aqueous layer, typically by distillation under reduced pressure, to yield the purified monomer. google.com

This multi-step extraction can be repeated to achieve the desired level of purity. The effectiveness of this separation is demonstrated in the table below, based on data for the analogous HEMA purification.

| Purification Step | Description | Outcome |

| Step 1 | Dissolution of crude product in water. | The hydrophilic hydroxy-monomer dissolves. |

| Step 2 | Addition of an aliphatic hydrocarbon (e.g., hexane). | A two-phase system is formed. |

| Step 3 | Extraction/Mixing. | The dimethacrylate impurity partitions into the non-polar hydrocarbon phase. |

| Step 4 | Phase Separation & Solvent Removal. | The purified monomer is recovered from the aqueous phase after water removal. google.com |

Tailored Chemical Modifications and Functionalization Strategies

The presence of a reactive hydroxyl group on the this compound molecule provides a versatile handle for further chemical modification. This allows for the tailoring of the monomer's properties or for the introduction of specific functionalities into the resulting polymers.

Modification of Hydroxyl Groups for Specific Reactivity

The secondary hydroxyl group is the primary site for functionalization reactions. Two main strategies are employed: direct reaction of the hydroxyl group or its conversion into a more reactive leaving group.

Direct Esterification: The hydroxyl group can be esterified with various carboxylic acids to attach different functional moieties. This reaction is often carried out in the presence of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). researchgate.netresearchgate.net This method allows for the introduction of a wide range of functional groups, such as those containing aromatic rings or other reactive sites.

Conversion to a Better Leaving Group: Direct nucleophilic substitution on the hydroxyl group is difficult due to it being a poor leaving group. To facilitate substitution reactions, the hydroxyl group can be converted into a more reactive species, such as an alkyl halide or a tosylate. researchgate.net

Halodehydroxylation: This involves replacing the hydroxyl group with a halogen (e.g., chlorine, bromine).

Tosylation: The reaction with tosyl chloride converts the hydroxyl group into a tosylate, which is an excellent leaving group for subsequent nucleophilic substitution reactions, for example, with amines. researchgate.net

Research on the related HEMA polymer has shown that tosylated polymers exhibit significantly higher conversion rates in subsequent amination reactions compared to their halogenated counterparts. researchgate.net This indicates that tosylation is a more efficient pathway for introducing amine functionality.

The table below outlines the conversion efficiencies for modifying hydroxyl groups on a HEMA-based polymer, which serves as a model for the reactivity of this compound.

| Modification Reaction | Reagent | Resulting Group | Reported Conversion Efficiency |

| Halodehydroxylation | Thionyl Chloride | Alkyl Chloride | 78% researchgate.net |

| Halodehydroxylation | Phosphorus Tribromide | Alkyl Bromide | 50% researchgate.net |

| Tosylation | Tosyl Chloride | Tosylate | 36% researchgate.net |

| Esterification | 9-Anthracenecarboxylic Acid / DCC | Anthracene Ester | Optimal molar ratios achieved successful modification. researchgate.net |

Strategies for Enhanced Leaving Group Functionality

The derivatization of this compound is often hindered by the poor leaving group ability of the primary hydroxyl (-OH) group. To facilitate nucleophilic substitution reactions and enable the incorporation of other functional groups, the hydroxyl moiety must first be converted into a more effective leaving group. Several chemical strategies have been developed to achieve this transformation, primarily focusing on tosylation and halodehydroxylation.

Research on analogous hydroxyalkyl methacrylate-based polymers, such as those derived from 2-hydroxyethyl methacrylate (HEMA), demonstrates effective methods for enhancing leaving group functionality. These techniques are directly applicable to the this compound monomer or its corresponding polymer. The primary strategies include converting the hydroxyl group into an alkyl halide or a tosylate. researchgate.net

Tosylation: This method involves reacting the hydroxyl group with tosyl chloride (TsCl) in the presence of a base, typically pyridine, to form a tosylate ester (HEMA-Ts). The tosylate anion is an excellent leaving group due to the resonance stabilization of its negative charge. researchgate.net

Halodehydroxylation: This approach converts the alcohol into an alkyl halide (chloride or bromide). Specific reagents are used to achieve this transformation. For instance, thionyl chloride (SOCl₂) or a combination of triphenylphosphine (B44618) (PPh₃) and carbon tetrachloride (CCl₄) can be used for chlorination, while triphenylphosphine and carbon tetrabromide (CBr₄) are used for bromination. researchgate.net

Studies have quantified the efficiency of these conversion processes on HEMA-based polymers, which provides insight into the expected outcomes for this compound. The conversion of hydroxyl groups into the corresponding alkyl halides and tosylates was found to be 78% for chlorination (HEMA-Cl), 50% for bromination (HEMA-Br), and 36% for tosylation (HEMA-Ts). researchgate.net These modified polymers, now equipped with superior leaving groups, are primed for further functionalization. researchgate.net

Table 1: Comparison of Leaving Group Modification Strategies for Hydroxyalkyl Methacrylates This table is interactive. You can sort and filter the data.

| Modification Strategy | Reagent(s) | Resulting Leaving Group | Reported Conversion Efficiency (%) |

|---|---|---|---|

| Chlorination | Thionyl Chloride (SOCl₂) | Chloride (-Cl) | 78 |

| Bromination | Triphenylphosphine (PPh₃) / Carbon Tetrabromide (CBr₄) | Bromide (-Br) | 50 |

| Tosylation | Tosyl Chloride (TsCl) / Pyridine | Tosylate (-OTs) | 36 |

Data sourced from studies on HEMA-based polymers, applicable to this compound. researchgate.net

Incorporation of Diverse Functional Moieties into the Monomer Structure

Once the hydroxyl group of this compound has been activated into a better leaving group, the monomer becomes a versatile platform for introducing a wide array of functional moieties. This allows for the synthesis of new, specialized monomers that can be polymerized to create materials with tailored properties. Functionalization can also be achieved through copolymerization with other functional monomers.

Post-Polymerization Modification: This is a powerful route where the polymer of this compound is first synthesized and then modified. After converting the hydroxyl groups to tosylates or halides as described previously, the polymer can be reacted with various nucleophiles. For example, amine-alkylation can be performed to introduce nitrogen-containing groups. Research has shown that tosylated polymers (HEMA-Ts) are more reactive than their halogenated counterparts (HEMA-Cl or HEMA-Br). researchgate.net Functionalization of HEMA-Ts with nucleophiles like piperazine (B1678402) and tris(2-aminoethyl)amine (B1216632) achieved high conversion rates, ranging from 46% to 89%, whereas the halogenated versions yielded lower conversions of 18% to 41%. researchgate.net Another example is the esterification of poly(HEMA) with 9-anthracenecarboxylic acid, which introduces fluorescent aromatic groups into the polymer structure. researchgate.net

Copolymerization with Functional Monomers: An alternative strategy is to copolymerize this compound with other monomers that already possess the desired functionality. This method allows for the direct integration of specific chemical groups into the polymer backbone. A wide variety of functional monomers are available for this purpose, including:

Bromine-Containing Methacrylates: Monomers like tribromoethyl methacrylate can be included to increase the refractive index and radiopacity of the final material, which is particularly useful in dental applications. specificpolymers.com

Boronic-Containing Monomers: Copolymerization with monomers such as phenylboronate (B1261982) acrylamide (B121943) introduces boronic acid moieties, which are valuable in the development of sensors and separation materials due to their ability to bind with diols. specificpolymers.com

Zwitterionic Monomers: Incorporating monomers with zwitterionic functional groups can impart ultra-low fouling properties to surfaces, making them useful for biomedical and analytical applications. specificpolymers.com

Quaternary Ammonium (B1175870) Monomers: To confer antimicrobial properties, monomers containing quaternary ammonium groups can be copolymerized into the polymer matrix. mdpi.com This is a stable method of making the material resistant to microbial colonization, as the active group is covalently bonded. mdpi.com

Renewable Monomers: There is growing interest in monomers derived from natural sources, such as vanillin (B372448) hydroxypropyl methacrylate, to reduce the carbon footprint of materials. specificpolymers.com

The choice of method—post-polymerization modification or copolymerization—depends on the desired final properties, the compatibility of the functional groups with the polymerization conditions, and the required precision of functional group placement.

Table 2: Examples of Functional Moieties Incorporated into Methacrylate Polymers This table is interactive. You can sort and filter the data.

| Functional Moiety | Method of Incorporation | Purpose / Application | Reference |

|---|---|---|---|

| Piperazine | Post-Polymerization Modification (Amine-alkylation) | Surface modification, further functionalization | researchgate.net |

| Tris(2-aminoethyl)amine | Post-Polymerization Modification (Amine-alkylation) | Introduction of primary amine groups, chelation | researchgate.net |

| 9-Anthracenecarboxylic acid | Post-Polymerization Modification (Esterification) | Introduces fluorescent aromatic groups | researchgate.net |

| Quaternary Ammonium Groups | Copolymerization | Provides antimicrobial properties | mdpi.com |

| Bromine | Copolymerization | Increases refractive index and radiopacity | specificpolymers.com |

| Boronic Acid | Copolymerization | Sensing and separation (diol binding) | specificpolymers.com |

| Zwitterionic Groups | Copolymerization | Creates ultra-low fouling surfaces | specificpolymers.com |

| Vanillin Derivatives | Copolymerization | Use of renewable, bio-based sources | specificpolymers.com |

Polymerization Kinetics and Mechanisms of 2 Hydroxy 1 Methylethyl Methacrylate and Derived Systems

Free Radical Polymerization (FRP) of 2-Hydroxy-1-methylethyl Methacrylate (B99206)

Free-radical polymerization (FRP) is a fundamental and widely used method for polymerizing vinyl monomers like 2-hydroxy-1-methylethyl methacrylate. The process involves initiation, propagation, and termination steps, with the kinetics being significantly influenced by various factors.

The kinetics of FRP are described by the rate constants for propagation (kp) and termination (kt). These constants are essential for modeling and controlling the polymerization process. For hydroxypropyl methacrylate, literature values for these kinetic parameters have been reported.

| Parameter | Value | Units |

|---|---|---|

| Activation Energy (Ea) | 20.8 | kJ/mol |

| Frequency Factor (A) | 3.51 x 106 | L·mol-1·s-1 |

| Propagation Rate Constant (kp) at 60 °C | 1900 | L·mol-1·s-1 |

Data sourced from rsc.org

The choice of solvent can have a profound impact on the free-radical polymerization of functional monomers like this compound. The hydroxyl group in the monomer can participate in hydrogen bonding with the solvent, which can alter its reactivity. While specific studies on the solvent effects for the FRP of this compound are not extensively detailed in the reviewed literature, analogies can be drawn from its close structural analog, 2-hydroxyethyl methacrylate (HEMA). mdpi.com

For HEMA, studies have shown that the choice of solvent significantly affects both the copolymer composition and the propagation rate coefficient. mdpi.com Polar, hydrogen-bond-accepting solvents can form complexes with the hydroxyl group of the monomer, which can influence the electron density of the double bond and its reactivity towards the propagating radical. It is reasonable to expect that this compound would exhibit similar behavior, with solvent polarity and hydrogen bonding capacity playing a key role in the polymerization kinetics and the final polymer properties.

Controlled/Living Radical Polymerization (CRP) Techniques

Controlled/living radical polymerization (CRP) methods offer the ability to synthesize polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity), and complex architectures.

Atom Transfer Radical Polymerization (ATRP) has been successfully employed for the controlled polymerization of this compound (HPMA). A study comparing the ATRP of HPMA with glycerol (B35011) monomethacrylate (GMA) found that HPMA can be polymerized to high conversion with good control in methanol (B129727) at 20 °C, achieving a final polydispersity of 1.09. acs.org The use of a water/methanol mixture as the solvent leads to a more rapid polymerization, and for HPMA, relatively low polydispersities (Mw/Mn = 1.17) can still be achieved under these conditions. acs.org This demonstrates the robustness of ATRP for achieving well-defined poly(this compound) under mild, ambient temperature conditions. The success of the polymerization in protic solvents like methanol and water is significant as it avoids the need for protecting group chemistry for the hydroxyl functionality.

| Solvent | Monomer Conversion | Polydispersity (Mw/Mn) |

|---|---|---|

| Methanol | High | 1.09 |

| 50/50 Water/Methanol | High (rapid polymerization) | 1.17 |

Data sourced from acs.org

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is another powerful CRP technique known for its tolerance to a wide variety of functional monomers and reaction conditions. While detailed kinetic studies on the RAFT polymerization of this compound are not as prevalent in the literature as for other methacrylates, there are indications of its successful application. For instance, the RAFT dispersion polymerization of 2-hydroxypropyl methacrylate has been conducted at 90 °C in mineral oil. acs.orgnih.gov

It is important to distinguish this compound from the similarly named N-(2-hydroxypropyl)methacrylamide (also abbreviated as HPMA), for which RAFT polymerization has been more extensively studied. rsc.orgresearchgate.netacs.orgresearchgate.net These studies on the acrylamide (B121943) analogue have demonstrated that controlled polymerization can be achieved in aqueous media, yielding polymers with well-defined molecular weights and low polydispersities. researchgate.netacs.org Given the success of RAFT with a broad range of methacrylates, it is a promising technique for the controlled synthesis of poly(this compound), though further specific kinetic investigations are warranted.

Mechanistic Insights into Polymer Chain Growth and Architectural Control

Achieving control over the polymer architecture of poly(this compound) is crucial for designing materials with specific functionalities. Techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization have been effectively employed for the controlled polymerization of the closely related monomer, 2-hydroxyethyl methacrylate (HEMA), providing insights applicable to its isomers. researchgate.netresearchgate.netdergipark.org.tr

Controlled/living radical polymerization techniques allow for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions (low polydispersity). researchgate.netdergipark.org.tr For instance, the RAFT polymerization of HEMA has been shown to proceed with a linear evolution of molecular weight with monomer conversion, which is a key indicator of a controlled process. researchgate.netdergipark.org.tr This control allows for the growth of polymer chains in a well-defined manner, which is advantageous for applications requiring homogeneous polymer structures. dergipark.org.tr

The architectural control extends to the nanoscale morphology of grafted polymer chains. For instance, by controlling the grafting density of poly(HEMA) on a substrate, it is possible to create polymer chain structures in either a "mushroom" or a "brush" regime. nih.gov At low grafting densities, individual polymer chains are isolated and adopt a mushroom-like conformation, while at high densities, the chains are forced to stretch away from the surface, forming a brush-like layer. nih.gov This level of architectural control is critical for applications such as biocompatible surfaces and smart materials.

Copolymerization Strategies Involving this compound

Copolymerization is a versatile strategy to modify the properties of polymers. By combining this compound with other monomers, a wide range of materials with tailored hydrophilic/hydrophobic balances, mechanical properties, and functionalities can be achieved.

Synthesis of Hydrophilic and Hydrophobic Copolymers

The hydrophilic nature of this compound, imparted by its hydroxyl group, can be balanced by copolymerizing it with hydrophobic monomers. This approach is used to create amphiphilic copolymers with properties that can be tuned by adjusting the comonomer ratio.

For example, copolymers of the hydrophilic 2-hydroxyethyl methacrylate have been synthesized with hydrophobic comonomers such as ethyl acrylate (B77674), n-butyl acrylate, and dodecyl methacrylate. nih.gov The resulting copolymers exhibit a range of mechanical properties depending on the composition. While poly(2-hydroxyethyl methacrylate) itself has a tensile modulus of 0.39 MPa, incorporating hydrophobic comonomers can significantly alter the material's strength and elasticity when swollen in water. nih.gov Similarly, copolymerization with methyl methacrylate (MMA) results in copolymers where the hydrophilicity can be controlled. researchgate.net

The synthesis of such copolymers can be achieved through various polymerization techniques, including free-radical polymerization in bulk or solution. researchgate.net The solvent can play a significant role in the copolymerization kinetics and the final copolymer composition due to monomer aggregation states in different solvents. researchgate.net

Block Copolymerization and Grafting Reactions for Novel Architectures

Block copolymers containing a poly(this compound) segment can self-assemble into highly ordered nanostructures, making them suitable for advanced applications. Reversible addition-fragmentation chain transfer (RAFT) polymerization is a powerful technique for synthesizing such block copolymers with well-defined block lengths. nih.gov For instance, block copolymers with a hydrophobic block of methyl methacrylate and a hydrophilic block of 2-hydroxyethyl methacrylate have been synthesized, demonstrating the potential for creating novel biomaterials. nih.gov

Graft copolymerization is another strategy to create complex polymer architectures. This involves attaching chains of poly(this compound) onto a pre-existing polymer backbone. For example, mixtures of hydrophilic and hydrophobic methacrylates have been grafted onto amylopectin (B1267705) to create new biocompatible materials. kpi.ua The grafting process can be initiated by redox systems, such as ceric ammonium (B1175870) nitrate. kpi.ua

Reactivity Ratios and Alfrey-Price Parameters in Copolymer Systems

The composition of a copolymer is determined by the relative reactivities of the monomers, which are quantified by the monomer reactivity ratios, r1 and r2. These ratios describe the preference of a growing polymer chain ending in one monomer to add the same monomer (r > 1), the other monomer (r < 1), or to add either monomer without preference (r ≈ 1).

The Fineman-Ross and Kelen-Tüdős methods are commonly used to determine these reactivity ratios from experimental data. researchgate.netekb.eg For example, in the copolymerization of styrene (B11656) (M1) and methyl methacrylate (M2), the reactivity ratios were found to be approximately r1 = 0.45 and r2 = 0.38, indicating a tendency for random incorporation of the monomers. researchgate.net

Below is a table with representative reactivity ratios for some methacrylate copolymer systems.

| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | Method |

| Ethyl Methacrylate | Methacrylamide (B166291) | 0.197 | 0.230 | Fineman-Ross, Kelen-Tudos |

| Styrene | Methyl Methacrylate | 0.49 | 0.35 | Kelen-Tudos |

| N-(4-butoxycarbonylphenyl)maleimide | Methyl Methacrylate | 0.28 | 0.90 | Fineman-Ross, Kelen-Tudos |

This table presents data for illustrative purposes from various methacrylate systems to demonstrate the concept of reactivity ratios. researchgate.netekb.egresearchgate.net

Photopolymerization Kinetics and Curing Characteristics

Photopolymerization, or UV curing, is a rapid and energy-efficient method for polymerizing monomers like this compound. This process is widely used in coatings, adhesives, and 3D printing.

Analysis using Photo-Differential Scanning Calorimetry (Photo-DSC)

Photo-Differential Scanning Calorimetry (Photo-DSC) is a key analytical technique for studying the kinetics of photopolymerization. mdpi.comresearchgate.net It measures the heat flow from the sample as it is irradiated with UV light, which is directly proportional to the rate of polymerization. researchgate.net

By analyzing the exotherm, several kinetic parameters can be determined, including the rate of polymerization, the degree of conversion, and the induction time. researchgate.net The effect of variables such as UV light intensity, photoinitiator concentration, and temperature on the curing process can be systematically investigated. researchgate.netresearchgate.net

The data obtained from Photo-DSC can be used to model the curing kinetics. For instance, the Avrami equation can be applied to model the degree of curing as a function of time and intensity. mdpi.com A typical Photo-DSC analysis would provide data on how the polymerization rate changes over time, often showing a rapid increase to a peak rate followed by a decrease as the monomer is consumed and mobility becomes restricted. researchgate.net

The following table shows hypothetical but representative data that could be obtained from a Photo-DSC experiment on a methacrylate formulation.

| UV Intensity (mW/cm²) | Peak Exotherm Time (s) | Final Conversion (%) |

| 5 | 15 | 65 |

| 10 | 8 | 78 |

| 20 | 4 | 85 |

This table illustrates the typical trend of faster curing and higher conversion with increasing UV intensity.

Optimization of Light-Initiated Polymerization Conditions

The optimization of light-initiated polymerization is a critical step in tailoring the properties of materials derived from this compound. This process involves the careful selection of photoinitiator systems and the adjustment of reaction parameters to control the polymerization kinetics, including the rate of polymerization (Rp) and the final degree of conversion (DC).

A key factor in optimizing photopolymerization is the choice of the photoinitiator. Different photoinitiator systems exhibit varying efficiencies in generating the free radicals necessary to initiate the polymerization chain reaction. Type I photoinitiators, which undergo unimolecular bond cleavage upon irradiation to form radicals, and Type II photoinitiators, which undergo a bimolecular reaction with a co-initiator or synergist to generate radicals, are both utilized.

Studies on analogous methacrylate systems, such as 2-hydroxyethyl methacrylate (HEMA), provide significant insights. For instance, the efficacy of various photoinitiators like camphorquinone (B77051) (CQ), phenylbis(2,4,6-trimethylbenzoyl) phosphine (B1218219) oxide (BAPO), and 2,2-dimethoxy-2-phenylacetophenone (B1663997) (DMPA) has been systematically evaluated. nih.govpocketdentistry.com Research has shown a significant interaction between the monomer type and the photoinitiator system, affecting both the maximum rate of polymerization (Rp,max) and the final degree of conversion. nih.govnih.gov In methacrylate systems, DMPA and BAPO have been shown to yield high polymerization rates. nih.govpocketdentistry.com For example, one study found that for a methacrylate monomer, the highest Rp,max was achieved with DMPA. nih.gov

The concentration of the photoinitiator is another crucial parameter. Generally, increasing the photoinitiator concentration leads to a higher rate of initiation and can result in a higher final conversion. mdpi.com However, excessively high concentrations can lead to a decrease in the maximum reaction rate, which is attributed to the limited diffusion of radicals in systems that rapidly increase in viscosity. mdpi.com The presence of oxygen can inhibit polymerization by quenching the excited state of the initiator or by reacting with the propagating radicals to form less reactive peroxyl radicals. mdpi.com Performing the polymerization under an inert atmosphere, such as argon, can mitigate this effect and lead to higher reaction rates. mdpi.com

The solvent environment also plays a role. The rate of polymerization for polar monomers like hydroxyalkyl methacrylates can be influenced by the dielectric constant and viscosity of the medium. researchgate.net For the polymerization of HEMA, it was observed that the rate of reaction generally increases in more polar solvents. researchgate.net

Interactive Table: Effect of Photoinitiator on Methacrylate Polymerization Kinetics

Polymer Network Formation and Crosslinking Density Control

The formation of a polymer network from this compound typically involves the inclusion of a crosslinking agent, a multifunctional monomer that can be copolymerized to form covalent bonds between linear polymer chains. This process results in a three-dimensional network structure, and controlling the density of these crosslinks is fundamental to tailoring the final properties of the material.

The concentration of the crosslinking agent is a primary determinant of the network's structure and properties. As the concentration of the crosslinker increases, the density of the resulting network is enhanced. nih.gov This generally leads to a more rigid structure with altered mechanical and physical properties. For instance, an increased crosslinker concentration has been shown to accelerate the formation of the polymer network, which can result in a lower percentage of unreacted monomers or soluble oligomers. nih.gov

The crosslinking density directly impacts the mechanical properties of the polymer network. A higher degree of crosslinking typically results in an increased compression modulus, making the material stiffer and more resistant to deformation. nih.gov Conversely, a lower degree of crosslinking can lead to a higher recovery of deformation after stress is removed. nih.gov Therefore, the ratio of monomer to crosslinker must be carefully selected based on the specific application requirements of the material. nih.gov

Beyond mechanical properties, crosslinking density significantly influences the swelling behavior and porosity of hydrogels formed from hydrophilic monomers like this compound. A higher crosslinking density creates a tighter network structure with smaller mesh sizes, which restricts the diffusion of water molecules into the polymer matrix. researchgate.net This results in a lower swelling capacity. researchgate.net The morphology of the polymer network, including the number and size of pores, is also a function of the crosslinker amount. nih.gov

The choice of crosslinking agent is also important. The chemical structure and chain length of the crosslinker can affect the final properties of the network. mdpi.com For example, using longer-chain crosslinking agents can increase the impact resistance of polymethyl methacrylate (PMMA) based materials compared to shorter-chain crosslinkers. mdpi.com Common crosslinking agents used with methacrylate monomers include ethylene (B1197577) glycol dimethacrylate (EGDMA) and triethylene glycol dimethacrylate (TEGDMA). nih.gov

Interactive Table: Influence of Crosslinker Concentration on Hydrogel Properties

Advanced Polymeric Materials and Composites Based on 2 Hydroxy 1 Methylethyl Methacrylate

Hydrogel Formulations and Responsive Swelling Behavior

Hydrogels are three-dimensional, water-swollen polymer networks formed from hydrophilic monomers. fourwaves.com Materials based on poly(2-hydroxy-1-methylethyl methacrylate) are of significant interest for biomedical applications due to their biocompatibility and the ability to retain large amounts of water, which mimics natural tissue. fourwaves.comnih.gov

The design of hydrophilic polymer networks from 2-hydroxy-1-methylethyl methacrylate (B99206) is governed by several key principles. The hydrophilicity of the resulting polymer is primarily imparted by the pendant hydroxyl (–OH) group on the monomer. nih.gov The formation of a stable, insoluble hydrogel network requires the covalent or physical cross-linking of polymer chains.

Key design strategies include:

Cross-linking Density : The extent of swelling and the mechanical properties of the hydrogel are inversely related to the cross-linking density. nih.gov Increasing the concentration of a cross-linking agent, such as ethylene (B1197577) glycol dimethacrylate (EGDMA), creates a more tightly linked network with smaller mesh sizes, which restricts the uptake of water and results in a less swollen, mechanically stronger hydrogel. nih.govresearchgate.net

Copolymerization : The properties of the hydrogel can be finely tuned by copolymerizing this compound with other monomers. Incorporating more hydrophilic co-monomers enhances water absorption, while copolymerization with hydrophobic monomers, such as epoxy methacrylate, reduces the equilibrium water content. researchgate.net

Polymerization Method : Various polymerization techniques, including bulk, solution, and suspension polymerization, can be employed. researchgate.net Photopolymerization is particularly advantageous as it can be carried out rapidly at ambient temperatures, which is useful for encapsulating sensitive substances. researchgate.net

The ability to control the swelling ratio of hydrogels is critical for their function in biomedical applications like tissue engineering and drug delivery. nih.gov The swelling capacity is a significant property that influences nutrient transport, drug diffusion, and absorption of biological fluids. nih.gov

The swelling behavior is dictated by the balance between the thermodynamic affinity of the polymer network for water and the counteracting retractive forces of the cross-linked chains. This balance can be manipulated through:

Network Structure : As previously noted, a lower cross-link density results in a higher swelling capacity due to greater chain mobility and larger interstitial spaces for water molecules. nih.govnih.gov

Environmental Stimuli : The swelling of certain hydrogels can be made responsive to external signals such as pH or temperature. For example, incorporating ionizable monomers can make the hydrogel's swelling behavior pH-dependent; ionization of the groups leads to electrostatic repulsion and increased water uptake. nih.gov

Highly porous polymeric architectures can be fabricated by polymerizing a high internal phase emulsion (HIPE), creating a material known as a PolyHIPE. These materials are characterized by a high degree of interconnected porosity. The synthesis of PolyHIPEs using hydrophilic monomers like this compound typically involves an oil-in-water (o/w) HIPE, where the monomer resides in the continuous aqueous phase. researchgate.netnih.gov

The synthesis process involves:

Emulsion Formation : An aqueous phase containing the monomer (this compound), a cross-linker (e.g., N,N'-methylene bisacrylamide), a water-soluble initiator (e.g., ammonium (B1175870) persulfate), and a surfactant is prepared. An oil phase is then gradually added under homogenization to form a stable, high internal phase emulsion where the oil droplets constitute the dispersed phase. researchgate.net

Polymerization : The stable HIPE is then cured, typically by raising the temperature, to polymerize the monomer in the continuous phase around the oil droplets. researchgate.net

Purification : After polymerization, the resulting monolith is purified to remove the oil phase and any unreacted components, leaving behind a highly porous, interconnected polymer structure. researchgate.net

The resulting PolyHIPE hydrogels possess large void volumes and high surface areas, making them suitable for applications requiring high absorption capacity or as scaffolds for cell growth. researchgate.netrsc.org

Table 1: Example Formulation for Poly(HEMA-co-MBAA) PolyHIPE Membranes Data extracted from a study on HEMA-based PolyHIPEs, applicable by analogy to this compound. researchgate.net

| Component | Role | Amount (Sample B1) | Amount (Sample B2) | Amount (Sample B3) | Amount (Sample B4) |

| HEMA | Monomer | 1.80 g | 1.80 g | 1.80 g | 1.80 g |

| MBAA | Cross-linker | 0.20 g | 0.20 g | 0.20 g | 0.20 g |

| Pluronic F68 | Surfactant | 0.80 g | 1.00 g | 1.20 g | 1.40 g |

| APS | Initiator | 0.02 g | 0.02 g | 0.02 g | 0.02 g |

| Water | Aqueous Phase | 4.00 mL | 5.00 mL | 6.00 mL | 7.00 mL |

| Toluene | Oil Phase | 16.0 mL | 20.0 mL | 24.0 mL | 28.0 mL |

Polymer Nanocomposites Development

Polymer nanocomposites are formed by incorporating nano-sized fillers into a polymer matrix, leading to materials with enhanced properties compared to the neat polymer. mdpi.comresearchgate.net

In situ polymerization is a powerful technique for creating polymer-clay nanocomposites with a high degree of exfoliation or intercalation of the clay layers. For monomers like this compound, this can be achieved by polymerizing the monomer directly within the galleries of layered silicates such as montmorillonite (B579905) (MMT). cambridge.org

One approach involves modifying the clay to be compatible with the monomer and polymerization chemistry. For instance, in a study using HEMA, an initiator for atom transfer radical polymerization (ATRP) was chemically attached to a quaternary ammonium salt, which was then intercalated into the MMT layers through ion exchange. cambridge.org The polymerization of the monomer was then initiated from these immobilized sites, leading to the growth of polymer chains between the silicate (B1173343) layers. This method promotes the separation of the clay platelets and their dispersion throughout the polymer matrix. cambridge.org An alternative method is in situ bulk radical polymerization, where the monomer, initiator, and nano-clay are mixed, and polymerization is triggered, often thermally. mdpi.com

The introduction of nano-additives can significantly influence both the polymerization kinetics and the final properties of the resulting material. The nature of the interaction between the monomer/polymer and the nanoparticle surface is a key factor. mdpi.com

Effect on Polymerization Rate:

Nano-montmorillonite : The inclusion of organo-modified montmorillonite (OMMT) in the bulk polymerization of HEMA has been shown to cause a slight enhancement of the polymerization rate. This is attributed to noncovalent interactions, such as hydrogen bonding, between the monomer and the clay surface, which may favorably orient the monomer for polymerization. mdpi.com

Nano-silica : In contrast, the addition of nano-silica tends to retard the polymerization rate of HEMA. This effect becomes more pronounced as the concentration of nano-silica increases. The retardation is thought to result from the formation of strong hydrogen bonds between the hydroxyl groups on the silica (B1680970) surface and the monomer, which reduces the monomer's reactivity. mdpi.com

Effect on Material Performance:

Mechanical Properties : Nanocomposites generally exhibit improved mechanical properties. The addition of nanogels to a HEMA-containing dental resin led to significantly better mechanical performance under wet conditions. nih.gov

Thermal Properties : The incorporation of nanoparticles can improve the thermal stability of the polymer matrix. researchgate.net

Table 2: Influence of Nano-additives on the Polymerization of Hydroxyalkyl Methacrylates Based on findings from studies on HEMA, which are indicative of behavior with this compound. mdpi.com

| Nano-additive | Concentration (wt%) | Effect on Polymerization Rate | Probable Mechanism |

| Nano-montmorillonite | 1, 3, 5 | Slight enhancement | Favorable monomer orientation via noncovalent interactions |

| Nano-silica | 1, 3, 5 | Retardation | Strong hydrogen bonding between silica surface and monomer reduces reactivity |

Characterization of Intercalated and Exfoliated Nanocomposite Structures

The performance of polymer nanocomposites is critically dependent on the dispersion of the nanofiller within the polymer matrix. For layered silicates like montmorillonite (MMT), two primary morphologies are sought: intercalation and exfoliation. pagepressjournals.orgresearchgate.net Intercalation refers to the insertion of polymer chains into the gallery space between the silicate layers, leading to an ordered, multilayered structure with an expanded interlayer spacing. Exfoliation represents the complete delamination and dispersion of individual silicate layers within the polymer matrix. researchgate.net This exfoliated structure is often preferred as it maximizes the interfacial area between the polymer and the nanofiller, leading to significant property enhancements. scispace.com

The characterization of these nanostructures in composites based on poly(this compound) (PHEMA) is typically accomplished using X-ray Diffraction (XRD) and Transmission Electron Microscopy (TEM). pagepressjournals.orgmdpi.com

X-ray Diffraction (XRD) is a primary tool for probing the interlayer spacing of the silicate layers. mdpi.com By analyzing the position of the basal reflection peak (d-spacing) in the XRD pattern, researchers can determine the extent of polymer insertion into the clay galleries. For instance, in studies of PHEMA/organomodified montmorillonite (OMMT) nanocomposites, the XRD patterns show a shift of the diffraction peak to lower angles (2θ) compared to the pristine clay, indicating an increase in the interlayer spacing and confirming the formation of an intercalated structure. mdpi.comresearchgate.net The presence of the nano-clay has also been found to enhance the polymerization kinetics of HEMA. mdpi.com

Transmission Electron Microscopy (TEM) provides direct visual evidence of the nanocomposite morphology. pagepressjournals.org TEM images can distinguish between intercalated stacks (tactoids) and fully exfoliated individual layers dispersed throughout the polymer matrix. For many polymer/clay nanocomposites, a mixed morphology of both intercalated and exfoliated structures is often observed. pagepressjournals.org

The table below summarizes findings from the characterization of PHEMA-based nanocomposites.

| Nanofiller | Polymer Matrix | Characterization Method | Key Findings |

| Organomodified Montmorillonite (OMMT) | Poly(2-hydroxyethyl methacrylate) | X-ray Diffraction (XRD) | Shift in diffraction peak to lower angles, indicating increased interlayer spacing and an intercalated structure. mdpi.comresearchgate.net |

| Organomodified Montmorillonite (OMMT) | Poly(2-hydroxyethyl methacrylate) | Differential Scanning Calorimetry (DSC) | Inclusion of nano-montmorillonite resulted in a slight enhancement of the polymerization rate. mdpi.comresearchgate.net |

| Silylated Montmorillonite | Poly(methyl methacrylate) | XRD, SEM, TEM | Organomodification is an efficient method to obtain homogeneous dispersion of clay. XRD confirmed intercalated/exfoliated structures. pagepressjournals.org |

Advanced Coatings and Adhesives Research

The hydroxyl and methacrylate functionalities of this compound make it a valuable component in the formulation of advanced coatings and adhesives, where properties like viscosity, adhesion, and surface characteristics are paramount.

Formulation of High Solids Acrylic Coatings

In response to environmental regulations limiting the emission of volatile organic compounds (VOCs), the coatings industry has shifted towards high-solids formulations. researchgate.net High-solids acrylic coatings contain a greater percentage of resin and pigment and a lower percentage of solvent. A major challenge in this area is to achieve a low application viscosity without excessive use of solvents. researchgate.netgoogle.com

Research has focused on optimizing polymerization techniques and monomer compositions to balance high solid content with low viscosity. One approach involves using specific initiator systems and pressurized reaction conditions to control the molecular weight and polydispersity of the resulting acrylic polymer, which are key factors influencing viscosity. google.comgoogle.com

Below is a representative formulation for a high-solids hydroxy acrylic resin incorporating a hydroxy-containing acrylic monomer.

| Component | Function | Parts by Mass (Example) |

| Styrene (B11656) | Hard Monomer | 15 - 35 |

| Methyl Methacrylate | Hard Monomer | 7 - 16 |

| Butyl Acrylate (B77674) / Methacrylate | Soft Monomer | 3 - 10.5 |

| Hydroxy-containing acrylic monomer | Functional Monomer for Crosslinking | 12 - 23 |

| Acrylic Acid | Adhesion Promotion | 0.2 - 2 |

| Initiator (e.g., Peroxide) | Polymerization Initiator | 1.5 - 8 |

| Solvent (e.g., Xylene, Butyl Acetate) | Viscosity Control | 25 - 35 |

| Includes monomers like this compound (e.g., Rocryl 410) or its isomers. google.com |

Enhancement of Adhesion Properties in Resin Systems

The ability of a resin to adhere to a substrate is fundamental to its performance, particularly in dental restoratives and industrial adhesives. researchgate.net this compound and its close isomer 2-hydroxyethyl methacrylate (HEMA) are widely used hydrophilic monomers that significantly enhance adhesion, especially to polar substrates like demineralized dentin in dental applications. researchgate.netatamanchemicals.com

The primary mechanism for this enhancement is improved wettability and infiltration. The hydrophilic nature of the hydroxyl group allows the adhesive resin to spread more effectively over and penetrate into substrates, promoting micromechanical interlocking. researchgate.netnationalelfservice.net In dental adhesives, this monomer improves diffusion into the demineralized collagen fibril network of dentin. nationalelfservice.net

However, the concentration of the hydroxy-methacrylate monomer in the resin formulation is a critical factor that must be carefully balanced. While it improves adhesion, high concentrations can lead to increased water sorption and solubility of the cured resin over time. nih.govresearchgate.net This increased water uptake can lead to hydrolytic degradation of the adhesive interface. nationalelfservice.net Therefore, adhesive formulations are optimized to include just enough of the monomer to ensure adequate bonding without compromising the long-term stability of the polymer network. nih.govresearchgate.net

The following table details the effects of varying HEMA concentration on the properties of an experimental adhesive resin blend.

| HEMA Concentration (wt%) | Degree of Conversion (% Decrease vs. Control) | Water Sorption (µg/mm³) | Solubility (µg/mm³) | Ultimate Tensile Strength (MPa) |

| 0 (Control) | 0 | 38.4 (± 2.1) | 1.4 (± 0.4) | 48.6 (± 4.5) |

| 15 | Not specified | 65.3 (± 1.9) | 3.1 (± 0.3) | 45.1 (± 5.1) |

| 30 | 30% | 125.7 (± 8.5) | 6.5 (± 0.6) | 32.4 (± 6.7) |

| 50 | 61% | 275.1 (± 11.2) | 13.2 (± 1.1) | 18.2 (± 3.9) |

| (Data adapted from studies on the isomer HEMA, demonstrating the principle of concentration effects in adhesive resins) nih.govresearchgate.net |

Development of Lubricious Coatings for Medical Devices

Reducing friction between medical devices and body tissues is crucial for minimizing patient trauma and improving the ease of use for clinicians. polymerexpert.fr This has led to the development of lubricious coatings for devices such as catheters, guidewires, and stents. polymerexpert.fr These coatings are often based on hydrophilic polymers that become extremely slippery when hydrated.

Polymers based on this compound and its isomers are key components in these advanced medical coatings. google.comgoogle.com When polymerized, it forms a hydrogel, a crosslinked polymer network that can absorb significant amounts of water while remaining insoluble. atamanchemicals.com This high water content at the surface creates a low-friction interface. polymerexpert.fr

The formulation of these coatings often involves copolymerizing the hydroxy-methacrylate with other monomers, such as N-vinyl pyrrolidinone (NVP), to tailor the final properties like lubricity, durability, hydration rate, and biocompatibility. google.comgoogle.com The coating can be applied to the device surface via methods like dip-coating or spray-coating and then cured, often using UV light, to covalently bond it to the substrate. polymerexpert.frgoogle.com The resulting hydrophilic surface significantly reduces the frictional forces required to insert and manipulate the device within the body. polymerexpert.fr

| Medical Device Application | Key Coating Properties from Poly(this compound) |

| Catheters & Guidewires | Lubricity (low friction), Biocompatibility, Coating Durability polymerexpert.frgoogle.com |

| Contact Lenses | Hydrophilicity (moisture retention), Oxygen Permeability, Flexibility, Transparency researchgate.net |

| Intraocular Lenses | Biocompatibility, Optical Clarity researchgate.net |

| Surgical Implants | Biocompatibility, Controlled Release of Active Compounds nih.govnih.gov |

Biomedical Applications of 2 Hydroxy 1 Methylethyl Methacrylate Derived Polymers

Dental Materials Science and Restorative Dentistry

The use of HEMA-based polymers has significantly advanced the field of restorative dentistry, enhancing the longevity and performance of dental restorations.

Role in Dental Adhesives and Composite Resins

2-Hydroxy-1-methylethyl methacrylate (B99206) is a hydrophilic monomer frequently incorporated into dental adhesives and composite resins. pocketdentistry.comunair.ac.idmdpi.comnih.govresearchgate.netresearchgate.net Its primary function is to improve the wetting of the tooth structure, particularly dentin, which has a higher water content than enamel. abstractarchives.com This enhanced wettability allows the adhesive resin to penetrate the demineralized collagen network of the dentin more effectively, leading to improved micromechanical interlocking and a stronger bond. researchgate.net

HEMA's amphiphilic nature, being soluble in both water and organic solvents, helps to prevent phase separation between the hydrophobic and hydrophilic components of the adhesive, ensuring a stable and homogenous solution. mdpi.comabstractarchives.com In composite resins, the inclusion of HEMA can contribute to a more compatible interface between the resin matrix and the hydrophilic dental tissues.

However, the hydrophilicity of HEMA also presents challenges. It can lead to increased water sorption in the polymerized adhesive, which may compromise the mechanical properties and long-term stability of the bond. pocketdentistry.comabstractarchives.com Uncured HEMA can also diffuse through the dentinal tubules, which has raised concerns about its biocompatibility. unair.ac.idqmul.ac.uk

| Property of HEMA | Role in Dental Adhesives and Composite Resins |

| Hydrophilicity | Enhances wetting of dentin and enamel, promoting better adhesion. abstractarchives.com |

| Amphiphilicity | Acts as a co-solvent, preventing phase separation of adhesive components. mdpi.comabstractarchives.com |

| Water Sorption | Can lead to water uptake in the cured adhesive, potentially reducing mechanical properties over time. pocketdentistry.comabstractarchives.com |

Development of Novel Monomers as Alternatives to HEMA for Improved Performance

In response to the limitations of HEMA, researchers have been actively developing alternative monomers to enhance the performance and biocompatibility of dental adhesives. pocketdentistry.comqmul.ac.uknih.gov The primary goals of this research are to reduce water sorption, improve hydrolytic stability, and minimize the potential for adverse biological reactions. pocketdentistry.comqmul.ac.uk

Several classes of monomers are being investigated as potential replacements for HEMA. These include other methacrylates with different functional groups and (meth)acrylamides. pocketdentistry.comnih.gov For instance, tetrahydrofurfuryl methacrylate (THFM) has been explored as an alternative that may reduce the water uptake of the set cement. qmul.ac.uk Studies have also investigated the use of various dimethacrylates to replace HEMA in adhesive systems. pocketdentistry.com

Research has shown that some of these novel monomers can offer improved mechanical properties and higher reactivity compared to HEMA. pocketdentistry.com For example, certain polymerizable diols and (N-methyl)acrylamides have demonstrated significantly greater reactivity. pocketdentistry.com The development of these HEMA-free materials aims to create more durable and biocompatible dental restorations. nih.gov

| Alternative Monomer | Rationale for Development |

| Tetrahydrofurfuryl methacrylate (THFM) | To reduce water uptake in the set cement. qmul.ac.uk |

| Hydroxypropyl-methacrylate (HPM) | To improve biocompatibility. qmul.ac.uk |

| (Meth)acrylamides | To improve hydrolytic stability and dentin adhesion. pocketdentistry.com |

| Polymerizable diols | To achieve higher reactivity than HEMA. pocketdentistry.com |

Interfacial Bonding Mechanisms with Dentin and Enamel Substrates

The bonding of HEMA-containing adhesives to tooth structure is a complex process that involves both micromechanical and chemical interactions. On enamel, the adhesive primarily relies on the micromechanical interlocking created by etching the surface with an acid, which produces a porous, high-energy surface.

The bonding to dentin is more intricate due to its heterogeneous composition of hydroxyapatite, collagen, and water. HEMA's hydrophilic nature is crucial for achieving a strong bond to dentin. abstractarchives.com After acid etching, which removes the smear layer and demineralizes the superficial dentin, a collagen fibril network is exposed. HEMA, along with other resin monomers, can infiltrate this network, creating a hybrid layer upon polymerization. This hybrid layer is the primary mechanism for dentin bonding.

Saturation transfer difference NMR studies have been used to investigate the interaction between dental monomers like HEMA and collagen. dntb.gov.ua These studies help to elucidate the chemical interactions that contribute to the stability of the adhesive interface. The hydroxyl group of HEMA is thought to play a role in its interaction with the collagen fibrils.

Application in Resin-Modified Glass Ionomer Cements (RMGICs)

HEMA is a key component in the formulation of resin-modified glass ionomer cements (RMGICs). nih.govrde.ac These materials were developed to combine the advantages of traditional glass ionomer cements (GICs), such as fluoride release and chemical adhesion to tooth structure, with the improved mechanical properties and command set of resin composites. rde.ac

The addition of HEMA to the liquid component of a GIC introduces a polymerizable resin component. nih.gov This allows for a dual-setting mechanism: the traditional acid-base reaction of the GIC and the light-cured or self-cured polymerization of the methacrylate groups. nih.govpocketdentistry.com The inclusion of HEMA generally leads to higher early mechanical properties compared to conventional GICs. nih.gov

However, the presence of HEMA in RMGICs can also lead to increased water sorption and potential for hydrolysis and degradation over time, which may affect the long-term durability of the restoration. nih.gov Research has also focused on developing HEMA-free RMGICs to address concerns about the potential cytotoxicity of unreacted HEMA. nih.gov The presence of HEMA has also been shown to play a role in enhancing apatite formation within RMGICs. abstractarchives.comqmul.ac.uk

Controlled Drug Delivery Systems

Polymers based on 2-Hydroxy-1-methylethyl methacrylate, particularly poly(2-hydroxyethyl methacrylate) or p(HEMA), are extensively studied for their use in controlled drug delivery systems due to their favorable biocompatibility and tunable properties. dergipark.org.trbiointerfaceresearch.commdpi.com

Polymer Binders for Sustained and Targeted Pharmaceutical Release

p(HEMA) hydrogels are three-dimensional, cross-linked polymer networks that can absorb and retain large amounts of water or biological fluids without dissolving. dergipark.org.trmdpi.com This property makes them excellent candidates for encapsulating and releasing therapeutic agents in a controlled manner. The release of a drug from a p(HEMA) hydrogel is primarily governed by diffusion through the swollen polymer network. uq.edu.au

The release kinetics can be tailored by modifying the hydrogel's properties, such as the cross-linking density. dergipark.org.tr A higher cross-linking density results in a tighter network structure, which can slow down the release of the encapsulated drug. dergipark.org.tr This allows for the development of sustained-release formulations that can maintain a therapeutic drug concentration over an extended period. mdpi.com

p(HEMA)-based systems have been investigated for the delivery of a wide range of drugs, including antibiotics, anti-inflammatory agents, and hormones. dergipark.org.trmdpi.commdpi.com For instance, p(HEMA) hydrogel-based microneedles have been developed for the transdermal delivery of bioactive molecules. mdpi.comnih.gov The versatility of p(HEMA) also allows for its copolymerization with other monomers to create "smart" hydrogels that can release drugs in response to specific stimuli, such as changes in pH or temperature, enabling targeted drug delivery. nih.gov

| Drug Delivery Application | Role of p(HEMA) |

| Sustained Release | Forms a hydrogel matrix that controls drug diffusion, allowing for prolonged release. uq.edu.aumdpi.com |

| Targeted Release | Can be copolymerized to create stimuli-responsive hydrogels that release drugs at specific sites. nih.gov |

| Transdermal Delivery | Used to fabricate microneedles for the delivery of bioactives through the skin. mdpi.comnih.gov |

| Ophthalmic Delivery | Investigated as a component of contact lenses for ocular drug delivery. ksu.edu.sa |

Design of Degradable Copolymer Systems for Drug and Protein Release

The design of degradable copolymer systems based on HPMA is a sophisticated approach to achieving controlled and targeted release of therapeutic agents such as drugs and proteins. semanticscholar.orgmdpi.com A key strategy involves the covalent attachment of the active molecule to the water-soluble HPMA polymer backbone via a biodegradable spacer. mdpi.com This design ensures that the drug remains inactive and protected while in circulation, only to be released at the desired site of action.

The degradability of these systems is often engineered by incorporating enzymatically cleavable oligopeptide sequences as the spacers. nih.gov These spacers are designed to be stable in the bloodstream but are susceptible to cleavage by specific enzymes, such as cathepsins, which are often overexpressed in the lysosomal compartments of tumor cells. nih.govmdpi.com This enzyme-triggered release mechanism allows for tumor-specific drug activation, enhancing therapeutic efficacy while minimizing systemic toxicity. semanticscholar.org

Furthermore, researchers have developed backbone-degradable HPMA copolymers. These systems combine controlled radical polymerization techniques with "click" chemistry to introduce enzymatically degradable oligopeptide segments directly into the polymer backbone. nih.gov This design not only allows for drug release but also ensures that the polymer carrier itself can be broken down into smaller fragments that can be safely eliminated from the body through renal filtration, addressing concerns about long-term polymer accumulation. nih.gov

The rate of drug release can be finely tuned by modifying the structure of the spacer. semanticscholar.org For instance, the combination of oligopeptide spacers with self-immolative groups can lead to a two-step release process: an initial rate-controlling enzymatic cleavage followed by a rapid chemical decomposition of the self-immolative linker to release the unmodified drug. nih.gov This level of control is crucial for optimizing the pharmacokinetic profile of the delivered therapeutic.

Table 1: Design Strategies for Degradable HPMA Copolymer Systems

| Design Strategy | Mechanism of Degradation | Key Feature |

|---|---|---|

| Enzymatically Cleavable Spacers | Cleavage of oligopeptide linkers by specific enzymes (e.g., cathepsins). nih.gov | Site-specific drug release in environments with high enzymatic activity, such as tumors. semanticscholar.org |

| Backbone Degradable Copolymers | Enzymatic cleavage of oligopeptide segments integrated into the polymer backbone. nih.gov | Carrier degradation into small, excretable fragments, preventing long-term accumulation. nih.gov |

| Self-Immolative Spacers | A two-step process involving enzymatic cleavage followed by rapid chemical decomposition. nih.gov | Precise control over the release of the unmodified drug. nih.gov |

Polymeric Nanoparticles as Drug Carriers

HPMA-derived polymers are extensively used to formulate polymeric nanoparticles, which serve as effective carriers for delivering drugs to target tissues. mdpi.com These nanoparticles can be designed to encapsulate or covalently bind therapeutic agents, protecting them from premature degradation and improving their solubility. nih.gov